![molecular formula C19H21NO4 B140385 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1,9-diol CAS No. 3019-51-0](/img/structure/B140385.png)

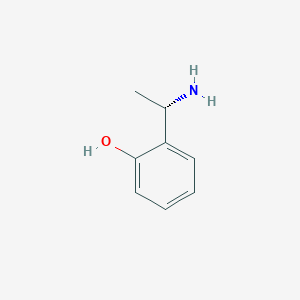

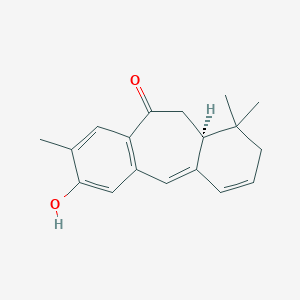

2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1,9-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoboldine is an aporphine alkaloid.

(+)-Isoboldine is a natural product found in Aconitum sanyoense, Corydalis solida, and other organisms with data available.

See also: Peumus boldus leaf (part of).

Wissenschaftliche Forschungsanwendungen

Neurologische Störungen

Isoboldin zeigt eine breite Palette pharmakologischer Wirkungen wie antioxidative, krebshemmende, leberschützende, neuroprotektive und antidiabetische Eigenschaften . Es gehört zur Klasse der Aporphin-Alkaloide und besitzt lipophile Eigenschaften, die eine effiziente Aufnahme und Verteilung im gesamten Körper, einschließlich des zentralen Nervensystems, ermöglichen . Es zeigt eine starke freie Radikalscavenging-Aktivität, wodurch oxidativer Stress reduziert und neuronale Schäden verhindert werden . Diese Ergebnisse deuten auf eine mögliche Anwendung bei der Reduzierung von Neuroinflammation und oxidativem Stress bei Epilepsie, Alzheimer-Krankheit (AD) und Parkinson-Krankheit (PD) hin .

Neurobehaviorale Dysfunktionen

Die Wirkungen von Isoboldin auf serotonerge, dopaminerge, opioid- und cholinerge Rezeptoren wurden weiter untersucht, um seine Anwendbarkeit bei neurobehavioralen Dysfunktionen zu bestimmen .

Schlaganfall

Eine Kaskade pathophysiologischer Ereignisse eines Schlaganfalls beinhaltet Exzitotoxizität, oxidativen Stress, Ca 2+ -Einstrom, kompromittierten BBB-Abbau, Ödem, Apoptose und Zelltod . Isoboldin könnte aufgrund seiner neuroprotektiven Eigenschaften möglicherweise zur Behandlung von Schlaganfall eingesetzt werden .

Antioxidative Eigenschaften

Isoboldin zeigt eine starke freie Radikalscavenging-Aktivität, wodurch oxidativer Stress reduziert wird .

Antikrebs-Eigenschaften

Es wurde gezeigt, dass Isoboldin krebshemmende Eigenschaften besitzt .

Leberschützende Eigenschaften

Isoboldin besitzt leberschützende Eigenschaften, das heißt, es kann Leberschäden verhindern<a aria-label="1: " data-citationid="e7b2d519-9d23-71c4-51a0-74e347463a97-32" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11064-023-03992-y

Zukünftige Richtungen

Wirkmechanismus

Isoboldine, also known as 2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol, is an alkaloid that exhibits a wide range of pharmacological effects .

Target of Action

It has been shown to have effects on serotonergic, dopaminergic, opioid, and cholinergic receptors .

Mode of Action

Isoboldine interacts with its targets through a variety of neuroprotective mechanisms. These include the suppression of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, blocking of connexin-43 hemichannels, pannexin 1 channel, reduction of NF-κβ mediated interleukin release, and glutamate excitotoxicity .

Biochemical Pathways

Isoboldine affects several biochemical pathways. Its potent free radical scavenging activity reduces oxidative stress and prevents neuronal damage . It also reduces neuroinflammation and oxidative stress in conditions such as epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .

Pharmacokinetics

Isoboldine has lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels . Glucuronidation and sulfonation are involved in the metabolic pathways of Isoboldine in rats .

Result of Action

The molecular and cellular effects of Isoboldine’s action include the reduction of oxidative stress and prevention of neuronal damage . It also successfully reduces neuronal damage through a variety of neuroprotective mechanisms .

Action Environment

The action, efficacy, and stability of Isoboldine can be influenced by various environmental factors.

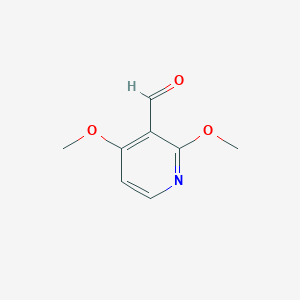

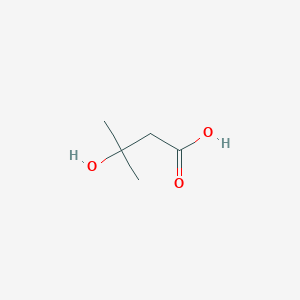

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of isoboldine can be achieved through a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "piperidine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and piperidine to form 3-(3,4-dimethoxyphenyl)-2-methylacrylic acid ethyl ester.", "Step 2: Reduction of 3-(3,4-dimethoxyphenyl)-2-methylacrylic acid ethyl ester using sodium borohydride in the presence of acetic acid to obtain 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid ethyl ester.", "Step 3: Decarboxylation of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid ethyl ester using hydrochloric acid to form 1-(3,4-dimethoxyphenyl)ethylamine.", "Step 4: Cyclization of 1-(3,4-dimethoxyphenyl)ethylamine with sodium hydroxide in ethanol and water mixture to obtain isoboldine." ] } | |

CAS-Nummer |

3019-51-0 |

Molekularformel |

C19H21NO4 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |

InChI |

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |

InChI-Schlüssel |

LINHZVMHXABQLB-ZDUSSCGKSA-N |

Isomerische SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |

Kanonische SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |

| 95508-61-5 | |

Synonyme |

(6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol; 2,10-Dimethoxy-6aα-aporphine-1,9-diol; (+)-Isoboldine; (S)-(+)-Isoboldine; (S)-Isoboldine; N-Methyllaurelliptine; NSC 113983; d-Isoboldine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)